Solasonine vs. Solamargine: Reduced Cytotoxicity in HepG2 Liver Cancer Cells
Solasonine exhibits significantly lower antiproliferative activity against human hepatocellular carcinoma (HepG2) cells compared to its close structural analog, solamargine. In a direct comparison, the IC50 of solasonine was found to be 20-fold higher than that of solamargine, indicating substantially weaker cytotoxicity [1]. This difference is critical for studies where a less potent glycoalkaloid is required as a comparator or for investigating structure-activity relationships of the sugar moiety.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.01 μg/mL |
| Comparator Or Baseline | Solamargine, 4.58 μg/mL |
| Quantified Difference | 1.31-fold lower potency for solasonine |
| Conditions | HepG2 human hepatocellular carcinoma cell line, XTT assay |
Why This Matters
This data provides a clear quantitative basis for selecting solasonine over solamargine when a less cytotoxic analog is needed, for example, as a negative control or to minimize off-target effects in non-cancerous cells.
- [1] Munari CC, de Oliveira PF, Campos JC, et al. Antiproliferative activity of Solanum lycocarpum alkaloidic extract and their constituents, solamargine and solasonine, in tumor cell lines. J Nat Med. 2014;68(1):236-241. View Source
